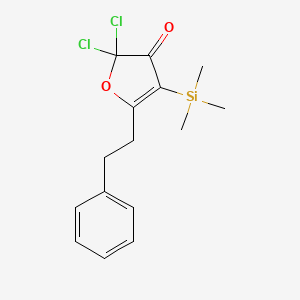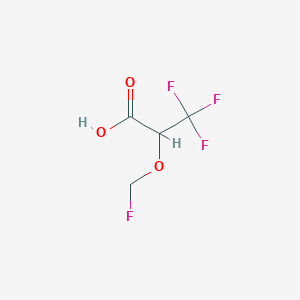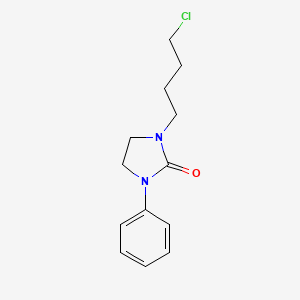
1-(4-Chlorobutyl)-3-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobutyl)-3-phenylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a phenyl group attached to the imidazolidinone ring and a chlorobutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobutyl)-3-phenylimidazolidin-2-one typically involves the reaction of 1-phenylimidazolidin-2-one with 4-chlorobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorobutyl)-3-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorobutyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone ring to imidazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazolidinones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of imidazolidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorobutyl)-3-phenylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobutyl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The chlorobutyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological macromolecules. The phenyl group may enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobutyl)azepane: Similar in structure but with an azepane ring instead of an imidazolidinone ring.
4-Chlorobutyl acetate: Contains a chlorobutyl group but differs in its ester functional group.
Bis(4-chlorobutyl) ether: Contains two chlorobutyl groups linked by an ether bond.
Uniqueness
1-(4-Chlorobutyl)-3-phenylimidazolidin-2-one is unique due to its imidazolidinone ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of both a phenyl group and a chlorobutyl side chain allows for diverse chemical modifications and applications .
Propiedades
Número CAS |
134465-68-2 |
|---|---|
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
1-(4-chlorobutyl)-3-phenylimidazolidin-2-one |
InChI |
InChI=1S/C13H17ClN2O/c14-8-4-5-9-15-10-11-16(13(15)17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clave InChI |
ITZJMCRRMWEOPF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1CCCCCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)

![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

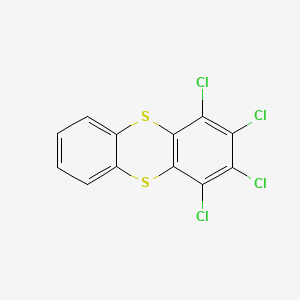
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
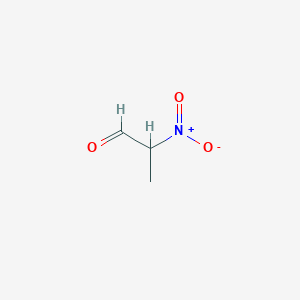
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
